Product packaging for 9-aminopyrene-1,4,6-trisulfonic Acid(Cat. No.:CAS No. 169211-42-1)

9-aminopyrene-1,4,6-trisulfonic Acid

Cat. No.: B1250421
CAS No.: 169211-42-1
M. Wt: 457.5 g/mol
InChI Key: DIDIOPKMWHMWQM-UHFFFAOYSA-N
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Description

Contextualizing Aminopyrene Trisulfonic Acids within Fluorescent Probe Chemistry

Fluorescent probes are molecules that, upon absorption of light energy, emit light of a longer wavelength. This phenomenon, known as fluorescence, allows for the detection and quantification of specific molecules and the visualization of cellular processes with high sensitivity and specificity. The utility of a fluorescent probe is determined by its photophysical properties, including its absorption and emission spectra, quantum yield (the efficiency of converting absorbed photons to emitted photons), and fluorescence lifetime. rsc.org

Aminopyrene trisulfonic acids, and APTS in particular, belong to the family of pyrene-based fluorescent probes. Pyrene (B120774) and its derivatives are notable for their strong fluorescence emission, high quantum yield, and excellent chemical and thermal stability. rsc.orgresearchgate.net A key characteristic of pyrene is its ability to form "excimers" (excited state dimers) at high concentrations, which results in a red-shifted, broad emission band. This property makes pyrene derivatives sensitive probes of their local environment and intermolecular distances. nih.govmdpi.com

The addition of sulfonic acid groups to the aminopyrene core, as in APTS, confers high water solubility, a crucial attribute for biological applications. aatbio.combiotium.com The amino group provides a reactive handle for covalent attachment to a wide range of biomolecules, such as carbohydrates and proteins, through processes like reductive amination. biotium.com The three sulfonate groups give APTS a strong negative charge, which is particularly advantageous in electrophoretic separation techniques. researchgate.net

Historical Development and Early Contributions to Pyrene Fluorescent Systems

The journey of pyrene to becoming a cornerstone of fluorescence spectroscopy has its roots in the mid-20th century. A pivotal moment in this history was the work of German physical chemist Theodor Förster in the 1950s. Förster was the first to describe the phenomenon of "excimer" formation in pyrene solutions. He observed that as the concentration of pyrene increased, a new, broad, and red-shifted fluorescence emission appeared, which he correctly attributed to the formation of a transient dimer between an excited-state pyrene molecule and a ground-state pyrene molecule. This discovery laid the fundamental groundwork for using pyrene as a probe for proximity and micro-environmental changes.

Building on these fundamental photophysical insights, the field of fluorescence spectroscopy was significantly advanced by the pioneering work of Gregorio Weber. In the post-war era, Weber was instrumental in applying fluorescence techniques to the study of biological macromolecules. He synthesized and utilized fluorescent probes, such as dansyl chloride, to investigate protein hydrodynamics and conformation. While not directly focused on pyrene initially, Weber's work established the paradigm of using small fluorescent molecules to probe the structure and function of biomolecules, paving the way for the adoption of pyrene and its derivatives in biophysical studies.

These early discoveries of pyrene's unique photophysical properties and the development of fluorescence spectroscopy as a tool for biological inquiry set the stage for the synthesis and application of more sophisticated pyrene derivatives like APTS. The inherent sensitivity of pyrene's fluorescence to its environment and its ability to report on molecular proximity through excimer formation were recognized as powerful tools for investigating biological systems. nih.gov

Significance of 9-Aminopyrene-1,4,6-trisulfonic Acid (APTS) in Contemporary Chemical Biology and Analytical Science

In modern research, APTS has carved out a significant niche as a versatile and reliable fluorescent label, particularly in the fields of glycomics, proteomics, and analytical biochemistry. Its importance stems from a combination of its favorable photophysical properties and its utility in a range of analytical techniques.

One of the most prominent applications of APTS is in the analysis of carbohydrates. Glycans, or complex carbohydrates, play crucial roles in numerous biological processes, and their analysis is essential for understanding health and disease. However, native glycans lack a chromophore, making their detection challenging. APTS is widely used to fluorescently label glycans at their reducing end via reductive amination. biotium.com The resulting APTS-glycan conjugates are highly fluorescent and negatively charged, making them ideal for high-resolution separation by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. aatbio.com This technique allows for the sensitive and quantitative profiling of complex glycan mixtures from biological samples.

Beyond glycan analysis, APTS has been employed in the development of biosensors. For instance, it has been used as a fluorescent reporter dye in two-component glucose-sensing systems. rsc.org In these systems, the fluorescence of APTS is quenched by a "quencher" molecule that can bind to glucose. The addition of glucose displaces the quencher, leading to a restoration of fluorescence, which can be correlated to the glucose concentration. rsc.org The pH insensitivity of APTS's emission maximum over a physiological pH range (4-10) is a significant advantage in such biological sensing applications. caymanchem.com

The amine functionality of APTS allows for its covalent attachment to various other molecules, enabling its use as a fluorescent tag in a wide array of biochemical and cellular studies. While its application in direct cellular imaging is less common than other specialized cell-permeant dyes, its utility in labeling purified biomolecules for subsequent analysis is well-established. researchgate.netnih.gov

Below are interactive data tables summarizing the key properties and applications of this compound (APTS).

Table 1: Physicochemical and Spectroscopic Properties of this compound (APTS)

PropertyValueReference
Chemical Name 8-Aminopyrene-1,3,6-trisulfonic acid, trisodium (B8492382) salt caymanchem.com
CAS Number 196504-57-1 caymanchem.comcymitquimica.comchemicalbook.comlgcstandards.com
Molecular Formula C₁₆H₈NNa₃O₉S₃ caymanchem.com
Molecular Weight 523.40 g/mol caymanchem.com
Excitation Maximum (λex) ~425 nm caymanchem.com
Emission Maximum (λem) ~503 nm caymanchem.com
Solubility High in water and polar solvents like DMSO and DMF caymanchem.com

Table 2: Key Research Applications of this compound (APTS)

Application AreaDescription of UseKey Advantages
Glycan Analysis Fluorescent labeling of mono- and oligosaccharides for separation and quantification by capillary electrophoresis (CE-LIF).High sensitivity, imparts negative charge for efficient electrophoretic separation.
Biosensing Reporter dye in fluorescence-based glucose sensors.pH-insensitive fluorescence, amine group for conjugation.
Bioconjugation Covalent labeling of proteins and other biomolecules containing carbonyl groups.Provides a stable fluorescent tag for detection and analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO9S3 B1250421 9-aminopyrene-1,4,6-trisulfonic Acid CAS No. 169211-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169211-42-1

Molecular Formula

C16H11NO9S3

Molecular Weight

457.5 g/mol

IUPAC Name

9-aminopyrene-1,4,6-trisulfonic acid

InChI

InChI=1S/C16H11NO9S3/c17-11-5-9-12(27(18,19)20)4-2-8-14(29(24,25)26)6-10-13(28(21,22)23)3-1-7(11)15(10)16(8)9/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)

InChI Key

DIDIOPKMWHMWQM-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(C3=C4C2=C1C(=CC4=C(C=C3)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=C2C=C(C3=C4C2=C1C(=CC4=C(C=C3)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O

Synonyms

9-aminopyrene-1,4,6-trisulfonate
9-aminopyrene-1,4,6-trisulfonic acid

Origin of Product

United States

Synthetic Methodologies and Derivatization Chemistry of 9 Aminopyrene 1,4,6 Trisulfonic Acid

Synthetic Pathways for 9-Aminopyrene-1,4,6-trisulfonic Acid and Related Pyrenesulfonates

The synthesis of aminopyrene trisulfonic acids, while not extensively detailed in readily available literature, generally follows established principles of aromatic chemistry applied to the pyrene (B120774) backbone. The process typically involves a sequence of electrophilic substitution reactions, including sulfonation, nitration, and subsequent reduction of the nitro group to an amine. The specific substitution pattern of the functional groups on the pyrene ring is directed by the reaction conditions and the inherent reactivity of the different positions on the pyrene core.

Related pyrenesulfonates and other pyrene derivatives are synthesized through various methods to tailor their chemical and photophysical properties. For instance, post-polymerization modification is a strategy used to create functional polyacetylenes, where a precursor polymer with activated ester groups reacts with a primary amine like pyrene-methylamine to yield the final pyrene-functionalized polymer. nih.gov Another approach involves Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, using pyrene-containing monomers such as 1-pyrenemethyl methacrylate (B99206) (PyMA) to produce well-defined linear polymers. acs.orgnih.gov These synthetic strategies highlight the versatility of pyrene chemistry in creating a diverse range of materials for various applications.

Principles and Mechanisms of Reductive Amination for Biomolecular Labeling

Reductive amination is a cornerstone chemical reaction for covalently attaching fluorescent labels like APTS to biomolecules, particularly those containing a free aldehyde or ketone group, such as the reducing end of an oligosaccharide. glycoforum.gr.jpchim.it The mechanism proceeds in two main steps. First, the primary amino group of APTS performs a nucleophilic attack on the carbonyl carbon of the sugar, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, or imine. nih.gov In the second step, this imine is selectively reduced to a stable secondary amine, creating a permanent covalent bond between the fluorophore and the biomolecule. nih.govnih.gov This process is highly effective for tagging glycans, enabling their sensitive detection and quantification. nih.govglycoforum.gr.jp

A variety of reducing agents can be employed in the second step. Sodium cyanoborohydride (NaBH₃CN) has been traditionally and extensively used. nih.govresearchgate.net However, due to its toxicity, safer and more environmentally friendly alternatives have been developed, such as 2-picoline borane (B79455) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which show comparable or improved efficiency in many applications. researchgate.netacs.orgmdpi.com The resulting labeled glycan is stable and possesses the photophysical properties of the APTS tag, making it ideal for analysis. qa-bio.comnih.gov

Optimized Reaction Conditions for Conjugate Formation

The efficiency of APTS conjugation via reductive amination is highly dependent on several key reaction parameters. researchgate.net Optimization of these conditions is crucial to achieve high labeling yields while minimizing potential degradation of the target biomolecule, such as the loss of sialic acid residues from glycans. nih.govnih.govacs.org The reaction is typically performed in solvents like dimethyl sulfoxide (B87167) (DMSO), acetic acid, or tetrahydrofuran (B95107) (THF). nih.gov

Studies have systematically evaluated the influence of catalysts, temperature, time, and reagent concentrations. The use of an acid catalyst is essential, and research shows that acids with lower pKa values, such as citric acid, can lead to significantly higher yields compared to the commonly used acetic acid, particularly at lower temperatures (e.g., 37°C). nih.govnih.govnih.gov Temperature is another critical factor; while higher temperatures can accelerate the reaction, they also increase the risk of desialylation. nih.gov Optimal conditions often represent a trade-off between reaction speed and sample integrity. For example, complete derivatization of glycans can be achieved in under two hours at 60°C with minimal degradation. nih.gov

ParameterConditionEffect/ObservationSource
Acid CatalystCitric Acid (vs. Acetic Acid)Produces substantially higher yields of APTS-sugar adducts, especially for N-acetylamino sugars. nih.govnih.gov nih.govnih.gov
Temperature37°C - 75°CHigher temperatures increase reaction rate but also risk desialylation of glycans. nih.govnih.gov An optimal temperature of 60°C allows derivatization within 2 hours with minimal side reactions. nih.gov nih.govnih.govnih.gov
Reaction Time< 60 minutes - 16 hoursConversion can be achieved in less than 60 minutes at 75°C with an optimal catalyst. nih.gov Longer times (e.g., 16 hours) are used for lower temperature reactions. nih.gov nih.govnih.gov
Reducing Agent2-Picoline BoraneA nontoxic and efficient alternative to sodium cyanoborohydride. acs.orgmdpi.com acs.orgmdpi.com
Reagent Concentration>0.25 M Labeling AgentA high molar excess of the labeling agent is often recommended to drive the reaction to completion. nih.gov nih.gov

Evaluation of Covalent Linkage Stability in Biological and Analytical Contexts

The covalent bond formed during reductive amination is a secondary amine, which is a stable linkage under a wide range of biological and analytical conditions. nih.govresearchgate.net This stability is paramount for the reliability of subsequent analyses, such as capillary electrophoresis and mass spectrometry, ensuring that the fluorescent tag remains attached to the biomolecule throughout the separation and detection process. nih.govresearchgate.net APTS-labeled glycans have been shown to be stable for at least five years when stored in a dried form. qa-bio.com

Rational Design and Synthesis of Advanced this compound Derivatives

The rational design of advanced APTS derivatives focuses on creating new molecules with enhanced or specialized properties for specific applications. This involves two main strategies: modifying the molecule to allow for its incorporation into larger systems, such as polymers, and altering the pyrene core to fine-tune its photophysical characteristics. nih.govresearchgate.net These modifications aim to improve sensitivity, enable new detection modalities, or create functional materials for sensing and imaging.

Polymerizable Derivatives for Immobilized Systems

Creating polymerizable derivatives of pyrene allows for the development of immobilized systems, such as fluorescent nanoparticles or sensor surfaces. nih.govresearchgate.net A common strategy is to introduce a polymerizable group, like a methacrylate, onto the pyrene structure. For example, 1-pyrenemethyl methacrylate (PyMA) is a monomer that can be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgnih.gov This method allows for the synthesis of well-defined copolymers with controlled molecular weights. acs.org

These polymerization strategies can be adapted to create APTS-based polymers. By functionalizing APTS with a polymerizable moiety, it could be incorporated into polymer chains, leading to the creation of water-soluble fluorescent polymers or cross-linked hydrogels. mdpi.com Such materials could be used for creating robust biosensors or for cellular imaging applications where localization of the probe is desired. mdpi.com The synthesis often involves multiple steps, including the initial polymerization of a precursor polymer followed by a "click" reaction or post-polymerization modification to attach the pyrene-containing molecule. nih.govmdpi.com

Structural Modifications for Tuned Photophysical Characteristics and Spectral Shifts

The photophysical properties of pyrene are highly sensitive to its chemical environment and substitution pattern. acs.orgrsc.orgnih.gov This allows for the rational design of derivatives with tailored fluorescence characteristics, such as altered emission wavelengths (spectral shifts), enhanced quantum yields, and longer fluorescence lifetimes. acs.org

Modifying the substitution position on the pyrene ring has a significant impact. For example, derivatives substituted at the 2- and 2,7-positions exhibit different photophysical behaviors compared to those substituted at the 1-position. acs.org Introducing electron-donating (e.g., amino, hydroxy) or electron-withdrawing (e.g., cyano, formyl) groups can effectively tune the HOMO-LUMO energy gap, leading to shifts in the absorption and emission spectra. nih.govacs.org This "push-pull" strategy is a powerful tool for designing probes with specific spectral properties. nih.gov Furthermore, linking two pyrene units together can lead to the formation of an "excimer" upon excitation, which is an excited-state dimer that emits light at a longer wavelength than the monomer, providing a ratiometric sensing capability. rsc.orgnih.gov

Modification StrategyPrincipleEffect on Photophysical PropertiesSource
Substitution PositionAltering the point of attachment on the pyrene core (e.g., 1- vs. 2-position).Affects which electronic transitions are influenced by the substituent, altering absorption and emission spectra. 2-substituted derivatives can have significantly longer fluorescence lifetimes. acs.org acs.org
Push-Pull SystemsIntroducing electron-donating and electron-withdrawing groups onto the pyrene ring.Reduces the HOMO-LUMO energy gap, causing a bathochromic (red) shift in emission wavelength. nih.govacs.org nih.govacs.org
Excimer FormationCovalently linking two pyrene units within the same molecule.Results in both monomer (blue) and excimer (longer wavelength, often green) emission, allowing for ratiometric measurements. rsc.org rsc.org
Fused HeterocyclesFusing nitrogen- and phosphorus-containing rings to the pyrene core.Creates a wide range of tunable emission colors, from blue to red, by altering the electronic structure. acs.org acs.org

Development of Derivatives for Specific Molecular Recognition and Probing

The functionalization of the amino group on the pyrene core of this compound would be the primary route for creating derivatives with specific molecular recognition capabilities. The lone pair of electrons on the nitrogen atom can act as a nucleophile, allowing for the attachment of various recognition moieties.

Hypothetical Derivatization Strategies:

Amide and Sulfonamide Formation: The amino group could be acylated with carboxylic acids or sulfonylated with sulfonyl chlorides that bear specific recognition units. For instance, coupling with a biotin-containing carboxylic acid would yield a derivative capable of specifically binding to avidin (B1170675) or streptavidin.

Reductive Amination: Similar to APTS, the amino group could be reacted with aldehydes or ketones on target molecules or on linker molecules to form new fluorescent probes. mdpi.com This is a common strategy for labeling biomolecules like proteins and carbohydrates. aatbio.comnih.gov

Diazotization and Coupling: The amino group could be converted to a diazonium salt, which could then be used in coupling reactions to introduce a wide variety of functional groups, potentially leading to probes for metal ions or other small molecules.

Potential Applications in Molecular Probing:

The highly fluorescent and water-soluble nature of the pyrene trisulfonic acid core makes it an attractive scaffold for the development of fluorescent probes. caymanchem.comaatbio.com Derivatives could theoretically be designed for the detection of:

Biomolecules: By incorporating specific binding ligands, derivatives could be targeted to proteins, nucleic acids, or specific lipids, allowing for their visualization and quantification in biological systems.

Metal Ions: The introduction of chelating groups could lead to the development of fluorescent sensors for specific metal ions, where the fluorescence of the pyrene core is modulated by ion binding.

Small Molecules: By attaching receptors for specific small molecules, such as neurotransmitters or pollutants, derivatives could be created for their detection in various samples.

It is important to reiterate that these are potential avenues for the development of derivatives of this compound, based on the well-established chemistry of other aromatic amines and fluorescent dyes. Detailed research specifically focusing on the synthesis and application of such derivatives of this compound is not readily found in the surveyed literature.

Data on Related Compounds

Due to the limited specific data on this compound, the following table provides information on the widely studied isomer, 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to illustrate the properties of this class of compounds.

PropertyValueSource
Compound Name 8-Aminopyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (APTS) caymanchem.comsigmaaldrich.com
CAS Number 196504-57-1 caymanchem.comsigmaaldrich.com
Molecular Formula C₁₆H₈NNa₃O₉S₃ sigmaaldrich.com
Molecular Weight 523.40 g/mol sigmaaldrich.com
Excitation Wavelength (λex) ~425 nm caymanchem.com
Emission Wavelength (λem) ~503 nm caymanchem.com
Primary Application Fluorescent labeling of carbohydrates for capillary electrophoresis aatbio.commdpi.comnih.govscientificlabs.co.uk

Advanced Spectroscopic and Photophysical Characterization of 9 Aminopyrene 1,4,6 Trisulfonic Acid Systems

Fundamental Principles of Fluorescence in Aminopyrene Trisulfonic Acid

Excited State Proton Transfer (ESPT) Dynamics and Energetics

Excited State Proton Transfer (ESPT) is a critical phenomenon in understanding the fluorescence behavior of pyrene (B120774) derivatives, particularly the well-studied photoacid 8-hydroxypyrene-1,3,6-trisulfonate (HPTS or pyranine), a close structural analog of APTS. nih.govbgu.ac.il Upon photoexcitation, the acidity of the molecule's proton-donating group (the hydroxyl group in HPTS) dramatically increases. nih.gov For HPTS, the pKa drops from approximately 7.2 in the ground state to a highly acidic 0.4 in the excited state. nih.gov This drastic change in acidity triggers an ultrafast transfer of a proton to the surrounding solvent molecules, such as water, or to a suitable acceptor in a buffer solution, like acetate (B1210297). nih.govrsc.org

The dynamics of this process are exceptionally fast, occurring on timescales ranging from femtoseconds to picoseconds. rsc.orgmdpi.com For instance, in an acetate buffer, the proton transfer from photoexcited HPTS to a hydrogen-bonded acetate molecule can occur coherently in as little as 60 femtoseconds. rsc.org In bulk water, the process is often described by a multi-step mechanism involving solvent reorganization to accommodate the proton transfer, followed by the diffusion of the proton into the bulk solvent. nih.govrsc.org The initial stage is controlled by the solvent and can occur in under 150 femtoseconds, while subsequent thermalization of the local solvent environment can take over 120 picoseconds. nih.govrsc.org The efficiency and rate of ESPT are highly dependent on the solvent's properties, such as its basicity and ability to form hydrogen-bond networks. bgu.ac.ilrsc.org

Influence of Sulfonate Moieties on Electronic Transitions and Quantum Yields

The three sulfonate groups (–SO₃⁻) attached to the pyrene ring are not mere spectators; they play a crucial role in defining the photophysical properties of APTS. These strongly electron-withdrawing and anionic groups significantly influence the molecule's electronic structure and its interaction with the local environment. jlu.edu.cnsigmaaldrich.com

The presence of sulfonate groups generally leads to a bathochromic (red-shift) in the absorption and emission spectra compared to the unsubstituted pyrene core. researchgate.net This is a common effect observed when substituents are added to aromatic systems. researchgate.net The sulfonate moieties, by altering the electron density distribution of the pyrene ring, modify the energy levels of the ground and excited states, thereby affecting the electronic transitions.

Furthermore, these groups enhance the water solubility of the dye, making it suitable for biological applications in aqueous media. sigmaaldrich.com The multi-anionic nature of APTS is particularly advantageous in techniques like capillary electrophoresis, as it imparts a high charge-to-mass ratio to labeled analytes, facilitating efficient separation. sigmaaldrich.comscientificlabs.co.ukresearchgate.net While substituent groups can sometimes lead to a decrease in fluorescence quantum yield through various quenching mechanisms, the specific arrangement on APTS results in a highly fluorescent and photostable molecule. nih.govresearchgate.net The rigid pyrene core combined with the solubilizing sulfonate groups creates a robust fluorophore that maintains high fluorescence intensity, a desirable trait for a reporter dye. caymanchem.com

Quantitative Spectroscopic Analysis Techniques Applied to APTS Conjugates

The favorable spectroscopic properties of APTS, including its high fluorescence quantum yield and large Stokes shift, make it an excellent label for quantitative analysis. sigmaaldrich.comcaymanchem.com It is frequently conjugated to biomolecules for detection using highly sensitive spectroscopic methods.

High-Sensitivity Laser-Induced Fluorescence (LIF) Detection Principles

Laser-Induced Fluorescence (LIF) is a premier detection technique known for its exceptional sensitivity and specificity, making it ideal for analyzing APTS-labeled compounds. itrcweb.orgnih.gov The fundamental principle of LIF involves using a high-intensity, monochromatic light source—a laser—to excite the fluorophore (in this case, APTS) at its specific absorption maximum. itrcweb.org Because the laser provides a high flux of photons precisely at the optimal excitation wavelength, it maximizes the number of excited molecules, leading to a strong fluorescence emission signal. nih.gov

This emitted light, which is of a longer wavelength (Stokes shift) than the excitation light, is then collected by a detector, often a photomultiplier tube (PMT) or a photodiode. nih.gov Optical filters are used to ensure that only the fluorescence emission is detected, blocking any scattered laser light. researchgate.net This combination of efficient excitation and selective detection results in a very high signal-to-noise ratio, enabling the detection of analytes at extremely low concentrations, often in the nanomolar (nM) to picomolar (pM) range. scientificlabs.co.uknih.gov For APTS-derivatized sugars, the limit of detection has been reported to be as low as 0.4 nM when using a 488 nm argon-ion laser for excitation. sigmaaldrich.comscientificlabs.co.uk LIF is widely coupled with separation techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) for the quantitative analysis of APTS-labeled carbohydrates and other biomolecules. nih.govmdpi.com

ParameterDescriptionSource
Principle A laser excites a fluorophore at a specific wavelength; the resulting longer-wavelength emission is detected. itrcweb.org
Key Advantage High sensitivity and specificity due to high excitation intensity and selective detection. nih.govresearchgate.net
APTS Excitation Commonly excited by the 488 nm line of an argon-ion laser or a 450 nm laser diode. sigmaaldrich.comscientificlabs.co.uknih.gov
APTS Detection Limit As low as 0.4 nM for APTS-labeled sugars. sigmaaldrich.comscientificlabs.co.uk
Applications Coupled with Capillary Electrophoresis (CE) and HPLC for bioanalysis. nih.govmdpi.com

Time-Resolved Fluorescence Spectroscopy for Investigating Excited State Lifetimes and Relaxation Pathways

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamic events that occur in the excited state of a fluorophore on the picosecond to nanosecond timescale. nih.gov Instead of measuring a steady-state fluorescence intensity, this method monitors the decay of fluorescence over time following excitation by a short pulse of light. nih.govbmglabtech.com

The resulting decay curve provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This lifetime is an intrinsic property of a fluorophore but is also highly sensitive to its local environment and interactions with other molecules. By analyzing the fluorescence decay, researchers can gain insight into various dynamic processes, known as relaxation pathways, that compete with fluorescence. These include non-radiative decay, energy transfer to other molecules, and quenching. nih.gov For complex systems, the decay may not be a single exponential, indicating the presence of multiple excited-state populations or different conformational states, each with its own lifetime. nih.gov This technique has been instrumental in studying protein folding, DNA-protein interactions, and the detailed kinetics of reactions like ESPT in pyranine, providing a window into the molecular motions and interactions that govern fluorescence. rsc.orgnih.gov

TechniqueInformation GainedTimescaleApplicationsSource
Time-Resolved FluorescenceFluorescence lifetime (τ), excited-state dynamics, molecular interactions, conformational changes.Picoseconds to nanosecondsStudying protein folding, DNA-protein interactions, ESPT kinetics, characterizing relaxation pathways. rsc.orgnih.gov

Characterization of Ground State Complex Formation with Quenchers and Analytes

While much of the focus is on the excited state, the behavior of APTS in its ground state is also significant, particularly its ability to form non-covalent complexes with other molecules. This ground-state complexation can be observed spectroscopically and is relevant for developing certain types of sensors.

Research has shown that APTS can form a ground-state complex with specific molecules, such as viologen-type quenchers. caymanchem.com This interaction is characterized by a noticeable change in the molecule's absorption spectrum. Specifically, the formation of the complex induces a red-shift in the absorbance maximum of APTS, for example, from 425 nm to 464 nm. caymanchem.com This shift indicates a change in the electronic environment of the pyrene chromophore due to the close proximity of the quencher molecule even before any light has been absorbed. Such interactions are crucial for the design of "indicator displacement assays," where an analyte can displace the quencher from the complex, causing a measurable change in the fluorescence signal. This principle has been applied in the development of fluorescent sensors for molecules like glucose. caymanchem.com

Advanced Analytical Methodologies and Applications of 9 Aminopyrene 1,4,6 Trisulfonic Acid

Capillary Electrophoresis (CE) and Its Variants for High-Resolution Separations

Capillary electrophoresis has become a cornerstone for carbohydrate analysis, largely due to its high efficiency and resolution. acs.org The derivatization of analytes with APTS is central to this success, as it ensures that all labeled molecules, including neutral sugars, possess a charge and can therefore be separated in an electric field. researchgate.net

Capillary Zone Electrophoresis (CZE) is a fundamental mode of CE that separates ionic species in an open capillary filled with a background electrolyte (BGE). mdpi.com When applied to APTS-derivatized analytes, CZE fractionates them based on their charge-to-size ratio. acs.org The APTS tag confers a substantial negative charge, allowing for the electrophoretic separation of even neutral glycans, which would otherwise co-migrate. researchgate.net

In a typical setup for glycan analysis, a bare fused-silica capillary is used with a reversed polarity (cathode at the inlet, anode at the outlet) to separate the negatively charged APTS-glycan conjugates. acs.org The separation mechanism relies on the differences in the hydrodynamic volume of the labeled glycans; smaller molecules migrate faster toward the anode than larger ones with the same charge. This technique provides high-resolution fingerprinting of complex mixtures, such as oligosaccharides derived from plant polysaccharides or N-glycans released from glycoproteins. nih.govnih.gov The high resolving power of CZE allows for the separation of closely related structures, including isomers. researchgate.net

Table 1: Key Aspects of CZE for APTS-Derivatized Analytes

FeatureDescriptionRelevance to APTS Analysis
Separation Principle Separation is based on the charge-to-hydrodynamic size ratio of the analyte. acs.orgAPTS provides a uniform charge, making separation primarily dependent on the size of the attached analyte (e.g., glycan).
Analyte Requirement Analytes must be charged.APTS derivatization imparts a strong negative charge to neutral carbohydrates, enabling their analysis by CZE. researchgate.net
Typical Polarity Reversed polarity (anode at the detector end) is common for negatively charged APTS conjugates. acs.orgThis setup ensures that the analytes migrate from the injection end to the detector.
Application High-resolution fingerprinting and quantification of complex carbohydrate mixtures. nih.govRoutinely used for profiling N-glycans from therapeutic proteins and analyzing oligosaccharide composition in food and biological samples. mdpi.comnih.gov

Capillary Gel Electrophoresis (CGE) in the Analysis of High Molecular Weight Biopolymers

For the analysis of larger biomolecules such as high molecular weight polysaccharides, Capillary Gel Electrophoresis (CGE) is employed. nih.govuga.edu CGE utilizes a capillary filled with a polymer solution (a "gel") that acts as a molecular sieve. stanford.edu This sieving matrix introduces a size-based separation mechanism that is independent of the analyte's native charge.

When analyzing APTS-labeled polysaccharides, the electrophoretic migration is still driven by the charge of the APTS tag, but the gel matrix hinders the movement of larger molecules more than smaller ones. researchgate.net This results in a separation profile where molecules are resolved primarily according to their molecular size. CGE with APTS labeling has been successfully applied to the analysis of complex polysaccharides and large oligosaccharides released from glycoproteins, providing detailed information about their size distribution and heterogeneity. researchgate.netuga.edumdpi.com

The successful separation of APTS-derivatized analytes by CE is highly dependent on the careful optimization of several instrumental and chemical parameters. nih.gov These factors collectively influence the resolution, analysis time, and reproducibility of the method.

Buffer Composition and pH : The composition and pH of the background electrolyte (BGE) are critical. nih.gov The pH affects the charge of the analytes and the ionization of silanol (B1196071) groups on the inner wall of the fused-silica capillary, which in turn governs the magnitude and direction of the electroosmotic flow (EOF). aatbio.comsciex.com For APTS-labeled glycans, acidic BGEs (e.g., acetate (B1210297) buffer at pH 4.75) are often used to suppress the EOF, ensuring that separation is dominated by the electrophoretic mobility of the negatively charged conjugates. nih.gov Alkaline buffers (e.g., Tris-based buffers at pH 8.1) can also be used, which may offer different selectivity and allow for online sample cleanup by excluding the excess, fast-migrating APTS dye from the separation window. nih.gov The choice of buffer, such as citric acid versus acetic acid, can also impact the stability of the APTS-sugar adducts. mdpi.com

Temperature : Capillary temperature influences the viscosity of the BGE and, consequently, the electrophoretic mobility of analytes. sciex.com Higher temperatures decrease viscosity, leading to faster migration times but can also increase the risk of analyte degradation, particularly for sensitive structures like sialylated glycans. nih.gov Therefore, precise temperature control is essential for achieving reproducible migration times and stable separations.

Electric Field Strength : The applied voltage, or electric field strength, directly affects the migration velocity of the analytes. Higher field strengths result in shorter analysis times but also increase Joule heating within the capillary. Excessive heat can lead to temperature gradients, changes in buffer viscosity, and potential sample degradation, which can compromise separation efficiency. mdpi.com Thus, an optimal electric field strength must be chosen to balance analysis speed and resolution.

Capillary Surface Modifications : To prevent the adsorption of analytes onto the capillary wall and to control the EOF, the inner surface of the capillary can be modified. researchgate.net This is particularly important for achieving high-resolution separations of complex mixtures. Coatings can be dynamic, where a modifying agent is added to the BGE, or permanent, where the coating is covalently bonded to the capillary wall. researchgate.net These modifications are crucial for ensuring high reproducibility and preventing peak broadening, especially in the analysis of glycoproteins and other complex biological samples. nih.gov

Table 2: Optimization of Electrophoretic Parameters for APTS-Derivatized Analytes

ParameterEffect on SeparationTypical Optimized Range/Condition
Buffer Composition Influences selectivity, analyte stability, and EOF. nih.govPhosphate, acetate, or Tris-based buffers are common. nih.govnih.gov Citric acid can enhance adduct stability. mdpi.com
pH Affects the charge of analytes and the capillary wall, controlling EOF and migration. aatbio.comAcidic pH (e.g., 4.5-5.7) is often used to suppress EOF for APTS-glycans. acs.orgnih.gov Alkaline pH (e.g., >8) can be used for different selectivity. nih.gov
Temperature Alters buffer viscosity and analyte mobility; impacts reproducibility and analyte stability. sciex.comTypically controlled between 25°C and 55°C. Lower temperatures may be needed for labile sialylated glycans. mdpi.comnih.gov
Electric Field Strength Determines analysis speed and Joule heating. Higher voltage leads to faster runs but can reduce resolution if not managed.Optimized to balance speed and resolution, often in the range of 250-500 V/cm. nih.gov
Capillary Surface Uncoated silica (B1680970) can lead to analyte adsorption. Coatings minimize adsorption and control EOF. researchgate.netDynamically or permanently coated capillaries are used to ensure reproducibility and high efficiency. researchgate.netacs.org

Integration with Mass Spectrometry (MS) for Structural Elucidation and Identification

While CE provides excellent separation, its integration with mass spectrometry (MS) creates a powerful analytical platform that combines high-resolution separation with definitive mass-based identification and structural elucidation. nih.gov

The coupling of capillary electrophoresis with electrospray ionization-mass spectrometry (CE-ESI-MS) allows for the direct identification of analytes as they elute from the CE capillary. acs.orgnih.gov In this setup, the outlet of the capillary is connected to an ESI source, which generates charged droplets that evaporate to produce gas-phase ions of the analytes. youtube.com These ions are then transferred into the mass spectrometer for mass analysis.

CE-ESI-MS of APTS-labeled glycans is a robust technique for confirming the identity of peaks observed in a CE-LIF electropherogram. nih.gov The mass spectrometer provides the molecular weight of the APTS-glycan conjugate, enabling unambiguous peak assignment. acs.org The use of tandem mass spectrometry (MS/MS) can further provide fragmentation data for detailed structural elucidation of the glycan. nih.gov Optimized CE-MS methods using both acidic and alkaline buffer systems have been developed to characterize APTS-labeled glycans from various sources, including therapeutic proteins. acs.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique widely used for the analysis of oligosaccharides and glycans. researchgate.netcreative-biolabs.com In this method, the analyte is co-crystallized with a UV-absorbing matrix on a target plate. A pulsed laser irradiates the spot, causing the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov The mass-to-charge ratio of the ions is then determined by measuring their time of flight to the detector.

APTS-labeled glycans can be analyzed by MALDI-TOF-MS, often yielding enhanced signals and providing a means for relative quantification. nih.gov The technique is highly sensitive and can provide accurate mass measurements, facilitating the identification of different glycan structures within a complex mixture. researchgate.net MALDI-TOF-MS is particularly powerful for screening large numbers of samples, making it a valuable tool in glycomic profiling studies. nih.govacs.org The structural characterization can be further enhanced by tandem MS (TOF/TOF), which provides fragmentation information to determine glycan sequencing and linkage. nih.gov

Table 3: Comparison of MS Integration Techniques for APTS-Analyte Analysis

FeatureCE-ESI-MSMALDI-TOF-MS
Principle Online coupling of CE separation with ESI for continuous ionization and mass analysis. acs.orgLaser-induced desorption/ionization of a solid analyte-matrix mixture followed by TOF mass analysis. nih.gov
Sample Throughput Lower, as it is coupled to a separation step (typically minutes per sample).High, capable of analyzing hundreds of spots on a single target plate rapidly. creative-biolabs.com
Primary Application Definitive identification of separated peaks from CE, structural elucidation via MS/MS. nih.govnih.govHigh-throughput screening, profiling of complex glycan mixtures, accurate mass determination. nih.gov
Strengths Combines high-resolution separation with mass identification in a single run. nih.govExcellent speed, high sensitivity, tolerance to some buffers/salts, simple sample preparation. nih.govcreative-biolabs.com
Considerations Requires volatile buffers compatible with ESI. Ion suppression from excess APTS can be a challenge. nih.govProvides mass profile of the entire mixture without prior separation. Derivatization can improve signal. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Linkage and Branching Information of Glycans

Tandem mass spectrometry (MS/MS), particularly when coupled with high-performance separation techniques like capillary electrophoresis (CE) or liquid chromatography (LC), is an indispensable method for the in-depth structural elucidation of APTS-labeled glycans. nih.govnih.gov This approach provides definitive information beyond simple composition, revealing the sequence, linkage, and branching patterns of complex carbohydrates. nih.gov

The process begins with the separation of a mixture of APTS-labeled glycans. nih.gov The eluent from the separation column is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the labeled glycans. nih.gov In the first stage of the mass spectrometer (MS1), an ion corresponding to a specific APTS-glycan conjugate is selected based on its mass-to-charge ratio. This isolated "parent" or "precursor" ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas.

The resulting fragment ions ("product" ions) are analyzed in the second stage of the mass spectrometer (MS2), producing an MS/MS spectrum. This spectrum is a fingerprint of the glycan's structure. The mass differences between the fragment ions correspond to the loss of specific monosaccharide units, allowing for the determination of the glycan sequence. Furthermore, the fragmentation pattern, including specific cross-ring cleavages, provides critical details about the linkage positions (e.g., distinguishing between α2-3 and α2-6 sialic acid linkages) and the branching architecture of the oligosaccharide. nih.gov This combination of CE separation with MS/MS analysis enhances the confidence of structural assignments made by other methods. nih.govbohrium.com

Applications in Glycomics and Complex Carbohydrate Research

The unique properties of 9-Aminopyrene-1,4,6-trisulfonic acid—namely its strong fluorescence and multiple negative charges—make it exceptionally well-suited for a variety of applications in glycan analysis.

A primary application of APTS labeling is in glycan fingerprinting, a technique used to generate a comprehensive profile of the glycans present in a biological sample. This method is routinely performed using Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF). researchgate.net Glycans are first enzymatically or chemically released from glycoproteins, labeled with APTS, and then separated by CE. The three sulfonate groups on the APTS molecule impart a high charge-to-mass ratio on even neutral glycans, enabling their efficient separation in an electric field. researchgate.net

The resulting electropherogram serves as a "fingerprint" of the sample's glycome, where each peak corresponds to a specific glycan structure. nih.gov The migration time of each peak is related to the glycan's size, charge, and hydrodynamic volume. This technique is sensitive enough to detect glycans at femtomole levels and has been widely applied to profile N-glycans in complex biological matrices like blood serum and to characterize the glycosylation of therapeutic proteins. nih.gov Changes in these glycan fingerprints can be correlated with different physiological or pathological states, such as cancer or congenital disorders of glycosylation. researchgate.net

Below is a representative table of N-glycans that can be identified in a glycan fingerprint of a human serum sample.

Peak IDCommon Glycan NameStructure (Symbolic)Description
1FA2G2🟦-🟦-🟢-(<-🟢-🟡-🟦)-🟢-🟡-🟦-🔺Core-fucosylated, biantennary, digalactosylated
2FA2G2S1🟦-🟦-🟢-(<-🟢-🟡-🟦)-🟢-🟡-🟦-🟣-🔺Core-fucosylated, biantennary, monosialylated
3FA2G2S2🟣-🟦-🟡-🟢-(<-🟢-🟡-🟦-🟣)-🟢-🟡-🟦-🔺Core-fucosylated, biantennary, disialylated
4A3G3S3🟣-🟦-🟡-🟢-(<-🟢(-🟡-🟦-🟣)-🟡-🟦-🟣)-🟢Triantennary, trisialylated

Symbol Key: 🟦 GlcNAc, 🟢 Man, 🟡 Gal, 🔺 Fuc, 🟣 Neu5Ac

Distinguishing between glycan isomers—molecules with the same monosaccharide composition but different structures—is a significant analytical challenge. bohrium.com APTS labeling, combined with high-resolution separation techniques, provides a powerful solution. The high separation efficiency of capillary electrophoresis is particularly effective for resolving structural isomers of APTS-labeled glycans. researchgate.net Subtle differences in shape and linkage position can lead to different electrophoretic mobilities, allowing for their separation and individual characterization.

For instance, CE can separate biantennary glycans that differ only in the linkage of a single sialic acid residue (e.g., α2-3 vs. α2-6 linkage to galactose). nih.gov The coupling of CE to mass spectrometry further aids in the unequivocal identification of these separated isomers. nih.gov Additionally, ion mobility spectrometry (IMS) has emerged as a complementary technique. IMS separates ions in the gas phase based on their size and shape (collisional cross-section), providing another dimension of separation that can effectively resolve isobaric APTS-labeled glycans that may not be separated by chromatography or electrophoresis alone. nih.gov

APTS labeling is an effective method for studying the breakdown of complex polysaccharides like hemicellulose or laminarin. nih.govresearchgate.net This is achieved by monitoring the generation of smaller oligosaccharide fragments over the course of an enzymatic or chemical degradation reaction.

In a typical experiment, the polysaccharide is incubated with a specific degrading enzyme (e.g., a xylanase or glucanase). researchgate.net Aliquots are taken at various time points, the reaction is stopped, and the resulting mixture of oligosaccharide fragments is labeled with APTS. The labeled products are then analyzed by CE-LIF. The electropherogram reveals the size distribution of the degradation products at each time point. Early in the reaction, larger intermediates are observed, while at later stages, these are broken down into the final, smaller products (e.g., mono-, di-, and trisaccharides). researchgate.net This approach allows researchers to determine the mode of action of an enzyme (i.e., endo- vs. exo-acting) and to create a detailed profile of the degradation process. nih.govresearchgate.net

The table below illustrates a hypothetical time-course analysis of the enzymatic degradation of the polysaccharide laminarin.

Time PointPredominant APTS-Labeled ProductsInferred Enzymatic Activity
0 minNo significant peaks (only baseline)No degradation
15 minG9, G8, G7, G6 (large oligomers)Initial endo-acting cleavage of internal bonds
60 minG5, G4, G3 (smaller intermediates)Continued degradation of large fragments
180 minG3, G2, G1 (final products)Complete hydrolysis to small oligosaccharides

G# refers to a glucose oligomer of # units.

The glycosylation of recombinant proteins, such as monoclonal antibodies and other biotherapeutics, is a critical quality attribute (CQA) that can affect their stability, efficacy, and safety. nih.gov Glycosylation is inherently heterogeneous, meaning that a population of a single glycoprotein (B1211001) contains a variety of different glycan structures (glycoforms). This is referred to as micro-heterogeneity. nih.gov

APTS labeling coupled with CE-LIF is a cornerstone of biopharmaceutical glycan analysis. researchgate.net The process involves the release of N-glycans from the recombinant protein, labeling with APTS, and high-resolution separation by CE. nih.govbohrium.com This analysis provides a detailed quantitative profile of all major and minor glycoforms present, including variations in antennary structure (bi-, tri-, tetra-antennary), core fucosylation, and the degree and type of sialylation. nih.gov Monitoring this heterogeneity is essential for ensuring batch-to-batch consistency during manufacturing and for understanding the structure-function relationships of the therapeutic protein. nih.gov

The following table shows a typical glycan profile for a recombinant monoclonal antibody, illustrating micro-heterogeneity.

GlycoformStructure DescriptionRelative Abundance (%)
G0FCore-fucosylated, biantennary, agalactosylated45
G1FCore-fucosylated, biantennary, monogalactosylated35
G2FCore-fucosylated, biantennary, digalactosylated15
Man5High-mannose (Man5GlcNAc2)3
OthersOther minor species2

Quantitative Methodologies Utilizing this compound Labels

Beyond qualitative identification, the strong fluorescence of the APTS label enables robust quantitative analysis of carbohydrates. nih.gov CE-LIF methods using APTS have been developed and validated for the accurate measurement of glycans and monosaccharides. nih.gov

A successful quantitative method requires careful optimization of the labeling reaction. Factors such as temperature, reaction time, and the molar ratio of the glycan to the APTS label are optimized to ensure a high and reproducible derivatization yield, often exceeding 95%. nih.govnih.gov Following the labeling reaction, a cleanup step is typically required to remove excess APTS and byproducts, which could otherwise interfere with the analysis by causing ion suppression in MS or injection bias in CE. nih.govnih.gov

The method is then validated to ensure its performance. Key validation parameters include:

Linearity: The method should produce a response that is directly proportional to the concentration of the analyte over a defined range. This is typically demonstrated by a high coefficient of determination (R² > 0.99).

Precision: The method's reproducibility is assessed by performing repeated measurements, with results expressed as the relative standard deviation (RSD), which should be within acceptable limits.

Accuracy: The accuracy is often determined by spike-recovery experiments, where a known amount of a standard is added to a sample matrix, and the percentage of the recovered amount is calculated.

The table below summarizes typical performance characteristics for a quantitative CE-LIF method using APTS labeling.

ParameterPerformance MetricTypical Value
Linearity (R²)Coefficient of Determination> 0.99
SensitivityLimit of Detection (LOD)Low femtomole (fmol)
Precision (% RSD)Intra-day Repeatability< 5%
Precision (% RSD)Inter-day Reproducibility< 10%
Accuracy (% Recovery)Spike-Recovery90 - 110%

Achievable Limits of Detection (LOD) and Strategies for Sensitivity Enhancement in Trace Analysis

The derivatization of analytes with this compound (APTS) is a cornerstone technique for achieving high sensitivity in the analysis of carbohydrates and other molecules with a primary amino group or a reducible carbonyl group. This is most prominently achieved through the use of capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection. The inherent high fluorescence quantum yield of the APTS molecule, coupled with the powerful detection capabilities of LIF, enables the detection of analytes at exceptionally low concentrations.

The limits of detection (LOD) for APTS-derivatized compounds are consistently in the low nanomolar to picomolar range. For instance, in the quantitative analysis of maltooligosaccharides derivatized with APTS, a limit of detection of 5 x 10⁻⁹ M has been reported. nih.gov Similarly, for the analysis of monosaccharides released from glycoproteins, the detection limits for sugars derivatized with APTS are in the picomole range, specifically 100 pmol for N-acetylneuraminic acid (Neu5Ac) and 50 pmol for other common monosaccharides. oup.com The ability to detect such small quantities is critical in fields like glycobiology, where sample availability is often limited.

Several strategies are employed to further enhance the sensitivity of APTS-based analyses. A key approach involves optimizing the laser-induced fluorescence detection process. By selecting a laser with an excitation wavelength that aligns well with the absorption maximum of the APTS-sugar adduct but not with the free, unreacted APTS dye, the signal-to-noise ratio can be significantly improved. For example, using a 488-nm argon-ion laser for excitation allows for the selective detection of APTS-derivatized sugars, as the adducts exhibit significant absorption at this wavelength, while the excess APTS reagent has minimal absorption. researchgate.net This selective excitation drastically suppresses the background signal from the unbound dye, which is typically present in large excess. researchgate.net

The purity of the APTS reagent itself is another critical factor for achieving the lowest possible detection limits. Fluorescent impurities within the APTS reagent can co-migrate with the analyte-adducts, leading to an elevated baseline and interfering with the accurate quantification of trace-level analytes. oup.com Therefore, the use of highly purified APTS is essential for analyses requiring sub-nanomole detection capabilities. oup.com

Furthermore, sample stacking techniques in capillary electrophoresis can be employed to pre-concentrate the APTS-labeled analytes at the head of the capillary before separation. Techniques like field-amplified sample stacking can lead to substantial increases in detection sensitivity, sometimes by several orders of magnitude, allowing for the successful detection of trace-level components in complex samples. core.ac.uk

Table 1: Achievable Limits of Detection (LOD) for APTS-Derivatized Analytes

AnalyteAnalytical MethodLimit of Detection (LOD)Reference
MaltooligosaccharidesCE-LIF5 x 10⁻⁹ M nih.gov
N-acetylneuraminic acid (Neu5Ac)CE-LIF100 pmol oup.com
Other MonosaccharidesCE-LIF50 pmol oup.com
APTS-derivatized sugar analyteCE with LIF detection2 pmol researchgate.net

Implementation of Internal Standards for Enhanced Quantitative Reproducibility and Accuracy

While CE-LIF analysis of APTS-labeled compounds offers exceptional sensitivity, achieving high levels of quantitative reproducibility and accuracy necessitates the use of internal standards. Internal standards are compounds added to a sample in a known concentration to correct for variations that can occur during sample preparation, injection, and analysis. nih.gov These variations can include fluctuations in injection volume, electrophoretic mobility, and detector response. nih.gov

In the context of APTS-based analysis, one effective strategy is the use of the APTS dye itself as an internal standard. This approach has been successfully demonstrated in the analysis of carrageenans. researchgate.net By normalizing the peak areas of the APTS-labeled carrageenans to the peak area of the free APTS, excellent reproducibility was achieved. researchgate.net This method resulted in relative standard deviations (RSDs) for migration times of less than 0.1% and for normalized peak areas of less than 1%. researchgate.net This demonstrates that even the excess derivatization agent can serve as a reliable internal standard under optimized conditions.

Another common approach is the use of a compound that is structurally similar to the analyte but can be distinguished chromatographically or electrophoretically. For glycan analysis, a mixture of maltooligosaccharides, such as maltose, maltotriose, and maltopentadecaose, can be used as an internal standard. nih.gov This allows for the conversion of migration times to standardized migration time units (MTU), which improves the comparability of results between different runs and different laboratories. nih.gov It is, however, crucial to ensure that the internal standard does not co-elute with any of the analytes of interest. nih.gov

For the most rigorous quantitative applications, stable isotopically labeled (SIL) internal standards are considered the gold standard. scispace.comncn.gov.pl A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). Since SIL standards have nearly identical chemical and physical properties to the analyte, they can effectively compensate for variations in sample preparation, derivatization efficiency, and ionization efficiency in mass spectrometry-based detection. nih.govscispace.com While the synthesis of SIL-APTS or SIL-APTS-labeled analytes can be complex and costly, their use provides the highest level of accuracy and precision in quantitative studies. scispace.com

The choice of an appropriate internal standard depends on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the availability of suitable standard compounds. The implementation of a well-chosen internal standard is a critical step in the development of robust and reliable quantitative methods based on APTS derivatization.

Table 2: Improvement in Reproducibility with the Use of an Internal Standard

AnalyteInternal StandardParameterRelative Standard Deviation (RSD)Reference
Iota/Kappa CarrageenansAPTSMigration Time< 0.1% researchgate.net
Iota/Kappa CarrageenansAPTSNormalized Peak Area< 1% researchgate.net

Molecular Interactions and Supramolecular Assemblies Involving 9 Aminopyrene 1,4,6 Trisulfonic Acid

Investigation of Non-Covalent Interactions of 9-Aminopyrene-1,4,6-trisulfonic Acid

The unique photophysical properties and molecular structure of this compound (APTS) make it a valuable tool in supramolecular chemistry and sensor development. Its utility is largely governed by a range of non-covalent interactions, which dictate its behavior in solution and its ability to form larger, organized assemblies. These interactions include π-π stacking, hydrogen bonding, and ionic forces.

The extensive aromatic system of the pyrene (B120774) core is fundamental to the behavior of APTS. This large, electron-rich surface is highly susceptible to π-π stacking interactions, a critical force in the self-assembly of aromatic molecules. nih.gov These interactions arise from the cumulative effects of van der Waals forces and electrostatic interactions between the quadrupole moments of the aromatic rings. In pyrene-based systems, π-π stacking can be exceptionally strong, in some cases approaching the strength of weak covalent bonds, and can lead to the formation of ground-state dimers and larger aggregates. wpmucdn.com

This stacking phenomenon is responsible for significant changes in the photophysical properties of pyrene derivatives. When pyrene molecules are in close proximity due to stacking, they can form an excited-state dimer known as an excimer, which exhibits a characteristic, red-shifted, and broad fluorescence emission compared to the structured monomer emission. The nature of the substituents on the pyrene ring can modulate these stacking interactions; electron-withdrawing groups, for instance, can influence the electronic environment of the ring and thereby alter the aggregation kinetics and stability of the resulting fibrils. nih.gov In the solid state, these interactions can dictate the molecular packing, leading to highly ordered structures. researchgate.net The propensity of the pyrene moiety in APTS to engage in π-π stacking is a key factor in its use as a fluorescent probe, as changes in its local environment that disrupt or enhance this stacking can lead to measurable changes in its fluorescence signal.

Interaction TypeDescriptionSignificance for APTS
π-π Stacking Non-covalent interaction between aromatic rings.The pyrene core of APTS readily forms stacked assemblies, influencing its fluorescence properties (e.g., excimer formation) and its incorporation into larger supramolecular structures.
Amide–π Interaction Interaction between an amide group and an aromatic ring.While APTS itself lacks an amide, this interaction is relevant in systems where APTS interacts with peptides or other amide-containing molecules, contributing to binding. nih.gov
CH–π Interaction Interaction between a C-H bond and the face of an aromatic ring.Contributes to the overall stability of complexes involving APTS and other organic molecules, adding to the specificity of molecular recognition. nih.gov

Hydrogen bonding is a directional, non-covalent interaction that is central to the principles of molecular recognition. mdpi.comresearchgate.net The structure of APTS features functional groups capable of participating in these crucial interactions. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the three negatively charged sulfonate groups (-SO₃⁻) act as potent hydrogen bond acceptors.

This dual capability allows APTS to form specific and stable complexes with complementary molecules. The directionality and reversible nature of hydrogen bonds enable the formation of well-defined supramolecular architectures. mdpi.com For example, the amino group can interact with carbonyl or hydroxyl groups on a target molecule, while the sulfonate groups can interact with hydroxyl or amine functionalities. These multiple points of interaction significantly enhance the binding affinity and selectivity of APTS-based systems. Spectroscopic studies have shown that the formation of intermolecular hydrogen bonds can lead to substantial changes in the photophysical properties of a fluorophore, including its fluorescence quantum yield and lifetime, providing a mechanism for sensing molecular recognition events. nih.gov

At physiological pH, the three sulfonic acid groups of APTS are deprotonated, conferring a net charge of -3 on the molecule. This high negative charge density results in strong, long-range ionic (electrostatic) interactions with positively charged species. In solution, APTS will be associated with counterions to maintain charge neutrality.

These strong electrostatic forces are particularly important in the context of biological systems. APTS can interact strongly with positively charged domains on proteins, peptides, and other biomolecules. This interaction is exploited in capillary electrophoresis (CE), where the high negative charge of APTS allows it to be used as a fluorescent tag for otherwise neutral molecules like carbohydrates. researchgate.net The derivatized analytes gain a high electrophoretic mobility, enabling their separation and sensitive detection. Furthermore, specific interactions with biological receptors, such as lectins, can be observed through changes in the migration of the APTS-labeled glycan, demonstrating the combined role of ionic and other recognition forces. researchgate.net

Principles of Chemosensor and Biosensor Development Based on APTS Fluorescence Modulation

The intense fluorescence of APTS makes it an ideal signaling unit in the design of chemosensors and biosensors. The core principle of these sensors is the modulation of APTS fluorescence—switching it "off" and "on"—in response to the presence of a specific analyte. This is typically achieved by coupling the APTS fluorophore to a recognition element and a quencher.

A prominent application of APTS is in the development of continuous glucose monitoring systems. researchgate.net These sensors are often based on a three-component system: the APTS fluorophore, a quencher molecule, and a recognition moiety for glucose. Boronic acid has been widely adopted as the recognition element due to its unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, a structural feature present in sugars like glucose. nih.govnih.gov

A common sensor design involves immobilizing both APTS (an anionic dye) and a quencher within a hydrogel matrix. researchgate.net The quencher is chemically modified to include a boronic acid group. Viologen derivatives are often used as quenchers in these systems because they are effective at quenching the fluorescence of pyrene-based dyes. The entire assembly is designed so that in the absence of glucose, the quencher is positioned to interact with APTS, while the binding of glucose disrupts this interaction.

Sensor ComponentFunctionExample Material
Fluorophore Provides the fluorescent signal.This compound (APTS)
Recognition Element Binds specifically and reversibly to the analyte (glucose).Phenylboronic acid (PBA) nih.gov
Quencher Modulates the fluorescence of the fluorophore.Viologen derivatives appended with boronic acid researchgate.net
Matrix Immobilizes the sensor components and allows analyte diffusion.Poly(2-hydroxyethyl methacrylate) hydrogel researchgate.net

The operation of an APTS-boronic acid-based glucose sensor relies on a cycle of fluorescence quenching and restoration, which directly correlates with the concentration of glucose. The mechanism can be described in two states:

Quenching Mechanism (Low Glucose): In the absence or at low concentrations of glucose, the boronic acid-appended quencher is free to interact with the APTS fluorophore. This proximity leads to efficient fluorescence quenching, placing the sensor in an "off" or low-fluorescence state. The quenching often occurs through a process known as photoinduced electron transfer (PET), where an electron is transferred from the excited-state fluorophore to the quencher, leading to non-radiative decay. nih.gov This can be a form of static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. researchgate.net

Fluorescence Restoration Mechanism (High Glucose): When glucose is introduced, it binds to the boronic acid moiety on the quencher. nih.govbath.ac.uk This binding event is a reversible esterification reaction between the diol groups of glucose and the boronic acid. nih.gov The formation of this new complex alters the electronic properties and/or the charge of the quencher molecule. This change disrupts the favorable interaction between the quencher and APTS, effectively separating them or inhibiting the PET process. As a result, the fluorescence of APTS is no longer quenched and is restored, switching the sensor to an "on" state. The intensity of the restored fluorescence is directly proportional to the concentration of glucose, allowing for quantitative measurement. researchgate.net This reversible mechanism enables continuous and dynamic monitoring of glucose levels. nih.gov

Strategies for Immobilization of APTS in Sensor Architectures (e.g., hydrogels)

The integration of fluorescent probes like this compound (APTS) into sensor architectures is critical for developing robust and sensitive analytical devices. Hydrogels are particularly advantageous materials for such applications due to their unique properties. These three-dimensional, water-swollen polymer networks offer a biocompatible, solution-like environment that can preserve the functionality of immobilized molecules. researchgate.netmdpi.com Their porous structure facilitates the efficient transport of analytes to the embedded sensing elements. rsc.org

Immobilization of APTS within a hydrogel matrix can be achieved through several strategies, primarily categorized as physical entrapment or covalent attachment. While physical entrapment is simpler, it risks leakage of the probe over time. Covalent immobilization, therefore, provides a more stable and durable sensor. The primary amine group (-NH₂) on the pyrene ring of APTS is a key functional handle for covalent linkage.

One common and effective method involves cross-linking the APTS into the polymer network during the hydrogel's formation (polymerization). This can be accomplished using bifunctional cross-linking agents like glutaraldehyde (B144438). The process typically involves activating the hydrogel polymer backbone or using a precursor monomer that can react with the primary amine of APTS. For instance, polymers containing carboxyl groups can be activated to form amide bonds with the APTS amine group. Alternatively, glutaraldehyde can link primary amine groups on a polymer (like chitosan) to the amine group of APTS, effectively tethering the dye to the matrix. researchgate.net This covalent linkage ensures that the APTS molecules are stably integrated, preventing leaching while maintaining their accessibility to analytes. nih.gov The hydrophilic nature of the three sulfonate groups on APTS further enhances its compatibility and dispersibility within the aqueous environment of the hydrogel.

The use of hydrogels as a support matrix offers several benefits for sensor performance. The 3D structure provides a significantly larger surface area for immobilization compared to a 2D surface, which can increase the loading capacity of the APTS probe and amplify the sensor's signal. mdpi.com Furthermore, the hydrogel can be engineered to be responsive to specific stimuli (e.g., pH, temperature), adding another layer of control or functionality to the sensor. researchgate.net

Table 1: Strategies for APTS Immobilization in Hydrogel-Based Sensors

Immobilization StrategyMechanismKey Reagents/ComponentsAdvantages
Covalent Attachment Formation of stable covalent bonds between the APTS molecule and the hydrogel polymer network.Glutaraldehyde, Carbodiimides (e.g., EDC), Polymers with amine or carboxyl functional groups.High stability, prevents leaching of the probe, ensures long-term sensor performance.
Physical Entrapment Trapping of APTS molecules within the pores of the hydrogel matrix during polymerization.Polymer precursors (e.g., Acrylamide, Poly(ethylene glycol) diacrylate).Simple procedure, avoids chemical modification of the probe.

Role in Coordination Chemistry and Metal Ion Complexation Studies

The molecular structure of this compound provides it with significant potential as a ligand in coordination chemistry for the complexation of metal ions. The key functional groups responsible for this activity are the primary aromatic amine (-NH₂) and the three sulfonate (-SO₃⁻) groups. These sites can act as coordination points, or "ligating atoms," for binding with various metal ions.

The amino group contains a lone pair of electrons on the nitrogen atom, making it a classic Lewis base capable of donating electron density to a Lewis acidic metal center to form a coordinate bond. The effectiveness of this coordination is influenced by the steric environment and the electronic properties of the pyrene ring system.

Simultaneously, the three sulfonate groups, which are typically deprotonated and negatively charged in aqueous solutions, can engage in electrostatic interactions or direct coordination with positively charged metal ions. This multi-dentate (multiple binding sites) character could allow APTS to act as a chelating agent, binding to a single metal ion through multiple points (e.g., through both the amine and a sulfonate group), which generally results in highly stable metal complexes. The reactions involving Ag(I) ions with dicarboxylates often lead to the formation of polymers due to the coordination of carboxylates; a similar behavior could be anticipated with the sulfonate groups of APTS. nih.gov

The presence of multiple sulfonate groups also imparts high water solubility to both the free ligand and its potential metal complexes, which is a valuable property for studies in aqueous media and for the development of aqueous-based sensors. The complexation of a metal ion by APTS would be expected to cause significant changes in its photophysical properties, particularly its fluorescence. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is the basis for many fluorescent metal ion sensors. Depending on the specific metal ion, binding could either enhance or quench the fluorescence of the pyrene core, providing a detectable signal for the presence and concentration of the metal. The specific geometry of the resulting complex would be dictated by the coordination preferences of the metal ion and the steric constraints of the bulky pyrene ring. nih.gov

Table 2: Potential Coordination Behavior of APTS with Metal Ions

Functional GroupType of InteractionPotential Role in ComplexationExpected Outcome
Amino Group (-NH₂) Lewis Base (Electron Donor)Direct coordination to metal center via nitrogen's lone pair.Formation of a stable coordinate bond.
Sulfonate Groups (-SO₃⁻) Anionic LigandElectrostatic attraction or direct coordination with metal cations.Enhances complex stability (chelate effect), increases water solubility.
Pyrene Ring Aromatic SystemPi (π) stacking interactions with other ligands or metal orbitals.Can influence the overall structure and electronic properties of the complex.

Electroluminescence Phenomena and Dynamics of Electric Double Layer Formation

The photophysical properties of pyrene and its derivatives are well-documented, making them excellent candidates for electroluminescent (EL) and electrochemiluminescent (ECL) applications. rsc.org APTS, as a pyrene derivative, is expected to exhibit strong luminescence. Pyrene itself is known for its high fluorescence quantum yield and its characteristic ability to form "excimers" (excited dimers) at higher concentrations, which results in a broad, structureless, and red-shifted emission compared to the structured blue fluorescence of the monomer. rsc.orgyoutube.com The substitution pattern on the pyrene core of APTS, with an amino group and three sulfonic acid groups, can significantly modify these properties. The introduction of substituents can create steric hindrance that prevents the close approach of molecules needed for excimer formation, potentially leading to purer blue monomer emission even at higher concentrations. rsc.org In an electroluminescent device, applying an electric field injects electrons and holes, which combine on the APTS molecule to form an excited state that subsequently relaxes by emitting light. google.com The color and efficiency of this emission are directly related to the electronic structure of APTS.

When APTS is immobilized on an electrode surface, as in an electrochemical sensor, its presence profoundly influences the structure and dynamics of the electrical double layer (EDL). The EDL is a nanoscale structure that forms at the interface between an electrode and an electrolyte solution, consisting of a layer of charge on the electrode surface and a counter-balancing layer of ions from the solution. numberanalytics.comnih.gov The dynamics of EDL formation are fundamental to the operation of all electrochemical systems, including sensors and supercapacitors. researchgate.netmdpi.com

The three negatively charged sulfonate groups on each immobilized APTS molecule introduce a high density of fixed negative charges at the sensor surface. This has two major effects on the EDL:

Structure: The fixed negative charges attract a dense layer of positive ions (cations) from the electrolyte to form the outer part of the double layer, known as the Helmholtz layer. This creates a very compact and well-defined EDL structure. acs.org

Capacitance: The distance between the fixed charges on the APTS-modified electrode and the attracted counter-ions is very small, on the order of nanometers. This configuration acts as a nanogap capacitor with a very high capacitance. mdpi.com

Any change at this interface, such as the binding of an analyte to the APTS or a change in the bulk ion concentration, will perturb this established EDL. This perturbation alters the local capacitance and potential, which can be measured by techniques like impedance spectroscopy or cyclic voltammetry. numberanalytics.com Therefore, the dynamics of EDL formation and rearrangement become the principle of transduction for a sensor built with immobilized APTS, translating a chemical binding event into a measurable electrical signal.

Computational Chemistry and Theoretical Modeling of 9 Aminopyrene 1,4,6 Trisulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are central to determining the electronic structure of molecules like APTS. northwestern.eduwikipedia.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, yielding valuable information about molecular orbitals, energy levels, and electron distribution. wikipedia.orgarxiv.orglsu.edu These calculations are instrumental in predicting a wide range of molecular properties without reliance on empirical data. lsu.edu

The primary goal is to determine the wavefunction of the electrons, which in turn allows for the calculation of a molecule's structure (bond lengths and angles), energy, and various spectroscopic properties. northwestern.edu For a fluorescent dye like APTS, these calculations are particularly useful for understanding its absorption and emission characteristics. Theoretical calculations can predict electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs and emits. For instance, the known spectroscopic properties of APTS, such as its excitation and emission maxima (λex ~420-488 nm, λem ~500-520 nm), can be modeled and rationalized through these computational approaches.

DFT has become a popular method as it often provides a good balance between computational cost and accuracy, making it suitable for systems with a large number of atoms. arxiv.org By calculating the electronic ground state and excited states, researchers can create a detailed picture of the photophysical processes that make APTS a valuable fluorescent label.

Below is a table summarizing key properties that can be determined using electronic structure calculations:

Predicted Property Relevance to APTS Common Computational Methods
Molecular GeometryProvides the 3D structure of the ground and excited states.DFT, Hartree-Fock
Electronic EnergyDetermines bond energies and stability.DFT, Coupled Cluster, MP2
Spectroscopic DataPredicts UV-Vis absorption and fluorescence emission spectra.Time-Dependent DFT (TD-DFT)
Molecular Orbitals (HOMO/LUMO)Explains electronic transitions and reactivity.DFT, Hartree-Fock
Electrical PropertiesCalculates dipole moment and polarizability.DFT, Hartree-Fock
Electron Density MapsVisualizes charge distribution across the molecule.DFT, Hartree-Fock

Ab Initio Studies of Reaction Mechanisms and Molecular Stability

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, solving the Schrödinger equation without using any experimental data. lsu.edu These methods, which include Hartree-Fock theory and more advanced techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are crucial for studying the intricacies of chemical reactions and assessing molecular stability. arxiv.orglsu.edu

For APTS, ab initio studies can be applied to investigate the mechanism of its primary application: the reductive amination reaction used to label carbohydrates. mdpi.com In this reaction, the amino group of APTS covalently binds to the reducing end of a sugar. Theoretical calculations can map out the entire potential energy surface of this reaction. lsu.edu This involves:

Identifying Reactants, Products, and Intermediates: Calculating the stable geometries and energies of all species involved in the reaction.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Reaction Rates: Using transition state theory to estimate the kinetics of the labeling reaction.

Furthermore, these methods can assess the molecular stability of APTS under various conditions by calculating its total electronic energy and vibrational frequencies. This information helps in understanding its degradation pathways and optimizing conditions for its use and storage.

Theoretical Analysis of Excited State Proton Transfer (ESPT) Thermodynamics and Kinetic Profiles

Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from a donor to an acceptor moiety within the same molecule or to a nearby solvent molecule upon photoexcitation. rsc.orgmdpi.com This process is often extremely fast, occurring on femtosecond timescales, and can significantly alter the fluorescence properties of a molecule, typically leading to a large red-shift in emission. mdpi.comcapes.gov.br

The APTS molecule, with its amino (-NH₂) group and three sulfonate (-SO₃⁻) groups, possesses potential proton donor and acceptor sites. The amino group could act as a proton donor, while the sulfonate groups are potential acceptors. Theoretical analysis is essential to determine if ESPT is a viable de-excitation pathway for APTS.

Computational studies would involve:

Constructing Potential Energy Surfaces (PES): Calculating the energy of the molecule in both its ground (S₀) and first excited (S₁) states as a function of the proton's position between the donor and acceptor sites. rsc.org

Determining Thermodynamic Feasibility: Comparing the energies of the normal excited form and the proton-transferred tautomer form to see if the transfer is energetically favorable.

Calculating Kinetic Barriers: Identifying the energy barrier for the proton transfer on the excited-state potential energy surface. A low or non-existent barrier suggests an ultrafast ESPT process. rsc.org

These calculations can predict whether ESPT occurs in APTS and how factors like solvent polarity might influence the thermodynamics and kinetics of the process. rsc.org While ESPT has been studied in similar systems, specific theoretical analyses on APTS would be required to confirm its role. capes.gov.br

Molecular Dynamics Simulations to Understand APTS and Bioconjugate Behavior in Solution and Diverse Environments

While quantum chemical methods are excellent for studying the detailed electronic properties of a single molecule, Molecular Dynamics (MD) simulations are the tool of choice for understanding the behavior of molecules over time in a complex environment, such as in solution. wikipedia.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's laws of motion, providing a "movie" of molecular behavior at the atomic level. lsu.edu

For APTS, MD simulations are invaluable for several reasons:

Solvation Effects: Understanding how water molecules arrange around the highly charged APTS molecule and how this solvation shell affects its conformation and properties.

Bioconjugate Dynamics: APTS is widely used to label biomolecules like glycans and peptides. researchgate.netnih.gov MD simulations can model the structure and flexibility of these APTS-biomolecule conjugates. researchgate.netnih.gov This can reveal how the APTS tag affects the biomolecule's natural conformation and dynamics, and vice-versa.

Interactions at Interfaces: In applications like capillary electrophoresis, the interaction of APTS-labeled analytes with capillary walls or separation matrices is crucial. MD can simulate these interactions, providing insight into the separation mechanism. researchgate.net

Simulations of APTS-labeled carbohydrates, for example, could show how the tagged sugar interacts with water, counterions, and other molecules in its environment, which is essential for interpreting experimental results from separation techniques or binding assays. nih.gov

Applications in Advanced Materials and Nanoscience Utilizing 9 Aminopyrene 1,4,6 Trisulfonic Acid

9-Aminopyrene-1,4,6-trisulfonic Acid as a Coupling Agent and Surface Modifier in Composite Material Design

The dual nature of the APTS molecule, possessing both organic-reactive and inorganic-philic functional groups, enables it to act as an effective coupling agent. Coupling agents are crucial in the fabrication of composite materials, where they form a bridge at the interface between two dissimilar materials, such as an organic polymer matrix and an inorganic filler or substrate.

Effective adhesion between organic and inorganic layers is critical for the durability and performance of composite materials. APTS can significantly improve this adhesion through surface modification. The primary amine (-NH2) group on the pyrene (B120774) ring can react covalently with various organic polymers or resins. Simultaneously, the highly polar sulfonic acid (-SO3H) groups exhibit strong affinity for inorganic surfaces, such as metal oxides or glass, through hydrogen bonding or electrostatic interactions. This dual interaction anchors the organic phase to the inorganic substrate, creating a robust and stable interface.

Table 1: Effect of Surface Modification on Adhesion Properties

Surface Treatment Method Mechanism of Action Observed Outcome Relevant Findings
Aminosilane (e.g., APTES/APTS) Treatment Introduces amine (-NH2) groups to the surface, which can form covalent bonds with the organic matrix. Sulfonic acid groups in APTS can interact with inorganic substrates. Increased surface energy and wettability, leading to improved adhesion strength. FTIR spectroscopy can confirm changes in surface chemical bonds, indicating new interactions that enhance adhesion. researchgate.net
Plasma Treatment Creates reactive functional groups on the substrate surface through high-energy plasma. Significantly improves wettability and adhesion. Shown to be a highly effective method for enhancing surface energy. researchgate.net

| Chemical Etching (e.g., Piranha solution) | Hydroxylates the surface, creating reactive -OH groups. | Increases surface roughness and the density of reactive sites. | Enhances mechanical interlocking and chemical bonding. researchgate.net |

Polymerization of APTS for the Creation of Functional Polymeric Materials

The development of advanced polymers often involves designing new monomers that possess specific functional characteristics. researchgate.net this compound can be utilized as such a functional monomer. While direct homopolymerization of APTS is not commonly reported, its amine group allows it to be readily incorporated into various polymer backbones through copolymerization or grafting reactions.

For example, APTS can be reacted with monomers containing carboxylic acid, epoxide, or isocyanate groups to form polyamides, polyepoxides, or polyureas, respectively. The resulting polymers gain the inherent properties of the pyrene moiety, most notably its strong fluorescence, which can be exploited for sensing applications or as optical tracers within the material. Furthermore, the sulfonic acid groups impart hydrophilicity and can act as ion-exchange sites, creating materials suitable for membranes or polyelectrolytes. The ability to create polymers with these integrated functionalities opens up possibilities for materials with combined optical, electrical, and mechanical properties. researchgate.net

Development of Nanocomposites for Electrochemical Sensing

The combination of functional polymers with nanomaterials like carbon nanotubes (CNTs) has led to the development of high-performance nanocomposites for various applications, including electrochemical sensing. elsevierpure.comdntb.gov.ua CNTs offer high electrical conductivity, large surface area, and excellent mechanical strength, making them ideal components for sensor construction. elsevierpure.commdpi.com

Polymerized APTS/Carbon Nanotube (p-APTS/CNT) nanocomposites can be synthesized through several methods, including in-situ polymerization and solution mixing. In an in-situ approach, APTS monomers are polymerized in the presence of dispersed CNTs, leading to the polymer chains forming directly on the CNT surfaces. This method often results in strong interfacial interactions between the polymer and the nanotubes. researchgate.netmdpi.com Alternatively, pre-synthesized p-APTS can be mixed with a CNT dispersion. mdpi.com

The successful formation and structure of these nanocomposites are confirmed using a suite of characterization techniques:

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanocomposite morphology, confirming that the CNTs are coated or embedded within the polymer matrix. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the chemical structure of the polymer and confirms the interaction between the polymer and the CNTs through shifts in characteristic absorption bands. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the nanocomposite. The presence of CNTs often enhances the thermal stability of the polymer matrix. researchgate.netresearchgate.netmdpi.com

Table 2: Characterization Techniques for p-APTS/CNT Nanocomposites

Technique Information Obtained Purpose in Analysis
TEM Morphology, dispersion of CNTs, polymer coating To visually confirm the successful integration of CNTs within the polymer matrix. researchgate.net
FTIR Chemical functional groups, intermolecular interactions To verify the polymerization of APTS and identify interactions between the polymer and CNTs. mdpi.com
TGA Thermal stability, decomposition temperature To assess the enhancement of thermal properties of the polymer due to the inclusion of CNTs. mdpi.com

| XRD | Crystalline structure, interlayer spacing | To study the structural properties of the nanocomposite and the influence of the polymer on CNT arrangement. researchgate.net |

The integration of p-APTS with CNTs creates a nanocomposite with synergistic electrochemical properties. The CNTs form a highly conductive network, facilitating efficient electron transfer, while the p-APTS layer offers electroactive sites. westernsydney.edu.auresearchgate.net The pyrene units in the polymer are known to be redox-active, meaning they can be reversibly oxidized and reduced. This electroactivity, combined with the high conductivity of the CNTs, results in a material with enhanced electrochemical responsiveness compared to either component alone. mdpi.com

This synergy also leads to significant electrocatalytic activity. researchgate.net The nanocomposite surface can catalyze electrochemical reactions that would otherwise occur slowly or at high overpotentials. The efficiency of this catalysis is related to the physicochemical properties of the material. nih.gov The high surface area of the CNTs maximizes the exposure of the electroactive p-APTS sites to the analyte, while the rapid electron transfer kinetics ensure that the catalytic cycle can proceed efficiently. This makes p-APTS/CNT modified electrodes highly suitable for use in electrochemical sensors.

A major challenge in biosensing is the selective detection of target biomolecules in complex physiological fluids, where the presence of numerous interfering species and high ionic strength can mask the sensor's signal. researchgate.netnih.gov APTS-based nanocomposite sensors can be designed to overcome these challenges.

Selectivity is achieved by functionalizing the sensor surface with specific biorecognition elements, such as aptamers or antibodies. mdpi.commdpi.comresearchgate.net The amine groups on the APTS units provide convenient handles for covalently attaching these receptors. When the target biomolecule binds to the receptor, it can induce a conformational change or a local change in charge distribution at the electrode surface. researchgate.net This binding event perturbs the electrochemical behavior of the p-APTS/CNT nanocomposite, leading to a measurable change in current, potential, or impedance, which is then used to quantify the analyte. mdpi.com The inherent fluorescence of the pyrene moiety can also be utilized for developing optical or electrochemiluminescent sensors. mdpi.com By combining the specific recognition of bioreceptors with the excellent signal transduction properties of the p-APTS/CNT nanocomposite, highly sensitive and selective biosensors can be developed for applications in medical diagnostics and environmental monitoring. researchgate.netnih.gov

Integration into Light-Harvesting Arrays and Organic Electronic Device Architectures

The integration of novel chromophores into functional materials is a cornerstone of advancement in materials science, particularly in the fields of light-harvesting and organic electronics. Pyrene derivatives, as a class of compounds, have garnered significant attention for these applications due to their inherent electronic and photophysical properties. uky.eduresearchgate.net These properties, which can be tuned by chemical modification, make pyrene a promising building block for innovative semiconductor materials. uky.eduresearchgate.net

Pyrene-based materials have been explored as active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.eduresearchgate.net The high charge carrier mobility and strong fluorescence of many pyrene derivatives are key characteristics that make them suitable for these applications. researchgate.net The ability to modify the pyrene core at various positions allows for the control of molecular architecture and packing, which in turn influences the material's semiconductor properties. uky.edu For instance, the introduction of specific electron-donating or -accepting groups can fine-tune the electro-optical properties of the resulting material. researchgate.net

In the context of light-harvesting, pyrene's capacity for efficient energy transfer is a significant advantage. scite.aimdpi.com Light-harvesting antenna systems are designed to absorb light energy across a broad spectrum and transfer it to a reaction center. scite.ai Pyrene and its derivatives can act as efficient energy donors in such systems. mdpi.comacs.org Their utility has been demonstrated in constructions such as pyrene-fullerene C60 dyads and pyrene-based metal-organic frameworks (MOFs) that are responsive to visible light. mdpi.comrsc.org The design of these materials often focuses on controlling intermolecular interactions to optimize energy transfer and minimize quenching effects. uky.edu

While the broader class of pyrene derivatives shows significant promise, specific research detailing the integration of This compound into light-harvesting arrays or organic electronic device architectures is not extensively documented in the current scientific literature. The available research on this specific isomer primarily highlights its use as a fluorescent label for analytical purposes, such as in capillary electrophoresis for the analysis of carbohydrates. The sulfonic acid groups on the pyrene core impart high water solubility, a property that is advantageous for biological labeling but may present challenges for typical fabrication processes of organic electronic devices which often utilize organic solvents.

The potential utility of this compound in these advanced material applications would depend on leveraging its specific chemical and photophysical properties. The amino and sulfonic acid groups would significantly influence its electronic characteristics, solubility, and potential for self-assembly or covalent attachment within a larger architecture. Further research would be required to explore these possibilities and to determine its efficacy as a component in light-harvesting systems or organic electronic devices.

Data on Pyrene Derivatives in Advanced Materials

PropertyGeneral Description for Pyrene DerivativesRelevance to Advanced Materials
Electronic Properties Exhibit high charge carrier mobility and can be functionalized to be p-type or ambipolar semiconductors. uky.eduresearchgate.netEssential for use in organic field-effect transistors (OFETs) and other organic electronic devices. uky.edu
Photophysical Properties Strong fluorescence with high quantum yields, often in the blue region of the spectrum. researchgate.net Capable of efficient Förster Resonance Energy Transfer (FRET). mdpi.comCrucial for applications in organic light-emitting diodes (OLEDs) and as donors in light-harvesting arrays. researchgate.netmdpi.com
Chemical Tunability The pyrene core can be substituted at various positions to modify its electronic and physical properties. uky.eduresearchgate.netAllows for the design of materials with tailored properties for specific device architectures. uky.edu
Supramolecular Assembly Tendency to form excimers and aggregates, which can influence solid-state emission properties. mdpi.comCan be exploited or must be controlled in the design of thin-film devices to achieve desired performance. uky.edu

Properties of this compound

PropertyValue/DescriptionSource
Chemical Formula C₁₆H₁₁NO₉S₃ nih.gov
Primary Application (Documented) Fluorescent label for carbohydrates in capillary electrophoresis.Not explicitly found for this isomer, but for the related APTS.
Key Functional Groups Amino (-NH₂), Sulfonic Acid (-SO₃H) nih.gov
Expected Solubility High in aqueous solutions due to sulfonic acid groups.Inferred from structure.

Future Research Directions and Emerging Paradigms for 9 Aminopyrene 1,4,6 Trisulfonic Acid Research

Development of Next-Generation Aminopyrene-Based Fluorescent Probes with Enhanced Specificity and Sensitivity

The core structure of APTS provides a foundational scaffold for creating a new generation of fluorescent probes. Future research is geared towards engineering derivatives that offer significant improvements in specificity and sensitivity for a wider range of analytes beyond carbohydrates.

Detailed Research Findings: The development of advanced fluorescent probes is a rapidly evolving field, with a focus on creating sensors that are not only bright and stable but also highly specific to their targets. rsc.orgsci-hub.se For aminopyrene-based probes, this involves moving beyond the simple reductive amination reaction used for glycan labeling. biotium.com One promising strategy is the conjugation of the APTS core to recognition elements that confer high specificity. For instance, aptamers—short, single-stranded DNA or RNA sequences—can be selected to bind with high affinity to specific targets like proteins, small molecules, or metal ions. mdpi.com By covalently linking an aptamer to the amino group of APTS, a probe could be designed to produce a fluorescent signal only upon binding to its target, a change that can be transduced through conformational shifts. mdpi.com

Probe Type Targeting Mechanism Potential Analytes Key Advantage
Current APTS Reductive amination with aldehydes/ketonesGlycoproteins, reducing sugars biotium.comBroad reactivity for carbohydrates
Next-Gen: Aptamer-APTS Conjugate Specific aptamer-target binding mdpi.comProteins, peptides, metal ions, toxinsHigh specificity and affinity
Next-Gen: Enzyme-Activated APTS Cleavage of a quenching group by a specific enzymeDisease-related enzymes rsc.orgSignal activation in response to biological activity
Next-Gen: Environment-Sensitive APTS Solvatochromic shift in response to local polarityLipid membranes, protein binding pocketsReporting on local molecular environments

Integration of APTS Labeling into Fully Automated High-Throughput Glycoanalysis and "Omics" Platforms

The complexity of the glycome necessitates high-throughput analytical methods. A major future direction is the seamless integration of APTS labeling into fully automated workflows, from sample preparation to data acquisition, to support large-scale "omics" studies. mdpi.com

Detailed Research Findings: Current protocols for APTS labeling, while effective, often involve manual sample handling, which can be a bottleneck in large-scale studies. nih.govmdpi.com The future paradigm is the adaptation of these protocols for robotic liquid handling systems. nih.govyoutube.com This involves optimizing each step—including the release of glycans from glycoproteins, the derivatization reaction with APTS and a reducing agent like 2-picoline borane (B79455), and subsequent cleanup—for an automated platform. mdpi.com Automating the derivatization process not only increases throughput but also enhances reproducibility, which is critical for comparative glycomic analyses. youtube.com

Such automated platforms would feed directly into high-throughput separation techniques like capillary electrophoresis (CE) or hydrophilic interaction liquid chromatography (HILIC). jst.go.jpnih.gov Recent advances have demonstrated methods for online sample cleanup in CE, which can remove excess APTS dye without a separate, manual purification step, further streamlining the process. nih.gov The integration of these automated sample preparation and analysis pipelines is essential for the advancement of glycomics, proteomics, and metabolomics, where large datasets are required to uncover subtle but significant biological insights. mdpi.comnih.gov The development of automated workflows using differential isotope labeling for metabolomics provides a template for how APTS-based glycan analysis could be similarly scaled. technologynetworks.com

Step Manual Protocol Action Automated System Action Benefit of Automation
1. Glycan Release Manual addition of enzymes (e.g., PNGase F) and incubation.Precise dispensing of reagents by robotic arm into a 96-well plate; incubation in a heated/shaking module.High precision; parallel processing of many samples.
2. APTS Labeling Manual pipetting of APTS solution and reducing agent.Automated dispensing of labeling reagents. mdpi.comReduced human error; improved consistency.
3. Incubation Transfer of samples to a heat block or oven.Integrated heating and cooling of the sample plate.Uniform reaction conditions for all samples.
4. Cleanup Solid-phase extraction (SPE) or other manual purification. nih.govAutomated SPE on a 96-well manifold or use of online cleanup methods. nih.govIncreased throughput; reduced sample loss.
5. Analysis Manual injection into CE or HPLC system.Autosampler directly transfers purified samples from the plate to the analytical instrument.Uninterrupted, high-throughput data acquisition.

Exploration of Novel Supramolecular Architectures and Self-Assembled Systems Incorporating APTS

The unique molecular structure of APTS, featuring a planar aromatic pyrene (B120774) core and multiple anionic sulfonate groups, makes it an intriguing building block for the construction of supramolecular assemblies. nih.gov This research area aims to harness non-covalent interactions to create ordered, functional materials.

Detailed Research Findings: Self-assembly is a process where pre-existing components autonomously form organized structures through local interactions. wikipedia.orgself-assembly.net For APTS, the primary driving forces for self-assembly would be π-π stacking interactions between the pyrene rings and electrostatic interactions involving the trisulfonate groups. In aqueous environments, hydrophobic interactions could also drive the pyrene cores to aggregate. aau.dk

By controlling conditions such as pH, ionic strength, and temperature, or by introducing complementary molecules, it may be possible to guide the self-assembly of APTS into specific architectures like nanofibers, vesicles, or liquid crystals. aau.dk For example, the addition of cationic polymers or surfactants could lead to the formation of electrostatic complexes with ordered structures. These self-assembled systems could have novel photophysical properties, such as aggregation-induced emission (AIE) or unique energy transfer characteristics, making them suitable for applications in organic electronics, sensing, or as templates for creating nanomaterials. The principles of static self-assembly, which drive a system towards an energy minimum, could be used to create stable, well-defined APTS-based structures. wikipedia.org

Advanced Correlative Computational-Experimental Approaches for Deeper Mechanistic Insights

To accelerate the rational design of new APTS-based tools, future research will increasingly rely on a synergistic approach that combines computational modeling with experimental validation. This paradigm allows for a deeper understanding of the fundamental mechanisms governing the photophysical behavior of APTS.

Detailed Research Findings: Computational chemistry provides powerful tools for predicting the properties of fluorescent molecules. nih.gov Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the electronic structure of APTS and its derivatives. These models can predict key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and the nature of excited states. caymanchem.com This predictive power is invaluable for understanding mechanistic questions, such as how the interaction of APTS with a quencher in a glucose sensor leads to fluorescence modulation. researchgate.net For example, computational models can help visualize the formation of a ground-state complex between APTS and a viologen quencher, explaining the observed red-shift in the absorbance spectrum. caymanchem.com

An adaptive experimental design process can be guided by these computational insights. wsu.edu Promising candidates identified in silico can be synthesized and characterized experimentally. The experimental data (e.g., fluorescence lifetime, quantum yield) can then be used to refine the computational models, creating a feedback loop that enhances predictive accuracy. nih.gov This correlative approach saves significant time and resources compared to traditional trial-and-error synthesis and screening, enabling a more targeted and efficient exploration of the vast chemical space of possible APTS derivatives.

Stage Computational Approach Experimental Approach Correlative Insight
1. Design In silico design of novel APTS derivatives with target properties.N/APrioritization of synthetic targets with the highest probability of success.
2. Prediction DFT/TD-DFT calculations to predict absorption/emission spectra and quantum yield. caymanchem.comSynthesis of prioritized derivatives.Validation of theoretical models and identification of discrepancies.
3. Mechanism Molecular dynamics simulations to model interactions with analytes or quenchers. researchgate.netSpectroscopic titration and binding assays.Understanding the structural basis of sensor response and specificity.
4. Refinement Refinement of computational models based on experimental data.Testing of refined derivatives in assays.Creation of a highly accurate predictive model for rational probe design.

Expansion of APTS Applications Beyond Current Analytical and Sensing Paradigms

While APTS is a star player in glycoanalysis, its inherent properties suggest it could be adapted for a much broader range of applications in bioimaging, materials science, and diagnostics.

Detailed Research Findings: The excellent water solubility and bright fluorescence of APTS make it a candidate for use as a cellular or tissue tracer in fluorescence microscopy. rsc.org Its pH-insensitivity over a broad physiological range is a significant advantage, ensuring a stable signal in diverse biological compartments. caymanchem.com By attaching APTS to cell-penetrating peptides or other targeting ligands, it could be directed to specific organelles or cell types for live-cell imaging applications.

In materials science, APTS could be incorporated as a fluorescent dopant into polymers or hydrogels. nih.gov Its amine group allows for covalent immobilization within a polymer matrix, creating materials with built-in fluorescence for applications such as fluorescent coatings, security inks, or as components in optical sensing devices. For example, hydrogels containing immobilized APTS have already been explored for the continuous monitoring of glucose. researchgate.net This concept could be expanded to create smart materials that respond to a variety of chemical or physical stimuli. Furthermore, the development of modular fluorescent nanoparticle probes, which offer enhanced brightness and multivalency, provides a template for how APTS could be integrated into nanoparticle-based platforms for highly sensitive diagnostic assays. nih.gov

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